molecular formula C5H3ClN2O B1360121 Pyrazine-2-carbonyl chloride CAS No. 19847-10-0

Pyrazine-2-carbonyl chloride

Cat. No.: B1360121
CAS No.: 19847-10-0
M. Wt: 142.54 g/mol
InChI Key: TXJKATOSKLUITR-UHFFFAOYSA-N
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Description

Pyrazine-2-carbonyl chloride: is an organic compound with the molecular formula C5H3ClN2O This compound and is characterized by the presence of a pyrazine ring substituted with a carbonyl chloride group. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2-carbonyl chloride is typically synthesized by reacting pyrazin-2-amine with an acid chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product . The specific preparation method involves the following steps:

Industrial Production Methods: In industrial settings, the production of pyrazinecarbonyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Intermediates

Role in Drug Synthesis
Pyrazine-2-carbonyl chloride is primarily utilized as a pharmaceutical intermediate. It serves as a precursor for synthesizing various bioactive compounds, including pyrazinamide, a key antitubercular drug used to treat tuberculosis. The compound's ability to facilitate the formation of complex structures makes it invaluable in medicinal chemistry .

Case Study: Bortezomib Synthesis
One notable application is in the synthesis of (S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide, an impurity of bortezomib, which is the first proteasome inhibitor approved by the FDA for treating multiple myeloma. This highlights the compound's significance in developing treatments for serious medical conditions .

Antimicrobial Activity

Antimycobacterial Properties
Research has shown that derivatives of this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, compounds derived from pyrazine-2-carboxylic acid have demonstrated high efficacy with minimal inhibitory concentrations (MIC) as low as 1.56 µg/mL .

Development of New Derivatives
Innovative approaches have led to the synthesis of more lipophilic derivatives that enhance biological activity. Studies have focused on creating prodrugs that improve the solubility and absorption of these compounds, thereby increasing their therapeutic potential .

Synthesis of Pyrazine Derivatives

Chemical Reactions and Mechanisms
this compound is involved in various chemical reactions to produce new pyrazine derivatives. For example, it can react with amines to form amides, which are then evaluated for their biological activities such as antimicrobial and antioxidant properties .

Derivative Activity Type MIC (µg/mL)
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateAntimycobacterial5
3-(phenyl-carbamoyl)pyrazine-2-carboxylic acidAntimycobacterial1.56

Environmental and Chemical Stability

Reactivity and Storage Considerations
this compound is moisture-sensitive and reacts with water, necessitating careful storage under dry inert conditions. Its reactivity with bases and oxidizing agents requires precautions during handling to prevent degradation or unwanted reactions .

Mechanism of Action

The mechanism of action of pyrazinecarbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Uniqueness: Pyrazine-2-carbonyl chloride is unique due to its pyrazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of nitrogen-containing heterocycles .

Biological Activity

Pyrazine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of pyrazine, which has been studied for various biological activities, especially against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound's structure allows it to participate in various chemical reactions that are crucial for its biological activity.

Antimicrobial Activity

Antitubercular Activity
Research indicates that derivatives of this compound exhibit significant antitubercular activity. For instance, studies have shown that certain derivatives can achieve high levels of inhibition against M. tuberculosis, with some compounds displaying minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL . The highest recorded inhibition was 72% against M. tuberculosis, indicating strong potential for therapeutic use .

Mechanism of Action
The biological activity of this compound and its derivatives is primarily attributed to their ability to inhibit the growth of bacteria by interfering with essential metabolic pathways. For example, pyrazinamide, a related compound, is known to convert into pyrazinoic acid within bacterial cells, which disrupts their metabolism and leads to cell death . This mechanism is crucial for understanding how pyrazine derivatives function as antimycobacterial agents.

Additional Biological Activities

Fungal Inhibition
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Various studies have reported that derivatives can inhibit fungal growth by disrupting photosynthetic electron transport in fungi . This broadens the scope of its application beyond just antibacterial therapy.

Antioxidant Properties
Recent investigations have also highlighted the antioxidant potential of pyrazine derivatives. Compounds synthesized from pyrazine-2-carboxylic acid exhibited good antioxidant activity when tested using methods like DPPH and ABTS . This suggests that these compounds may be beneficial in mitigating oxidative stress-related diseases.

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeMIC (μg/mL)Reference
3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acidAntimycobacterial1.56
3-Methylphenyl amidesAntifungalNot specified
Various piperazine derivativesAntioxidantNot specified
3-Amino-N-(3-aminopyrazine-2-carbonyl)AnticancerNot specified

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for pyrazine-2-carbonyl chloride?

this compound is typically synthesized via reaction of pyrazinoic acid with thionyl chloride (SOCl₂) in dichloromethane at room temperature. After stirring for 16 hours, excess SOCl₂ is removed under reduced pressure, and the product is used without further purification for subsequent reactions . Alternative routes involve activating carboxylic acids with oxalyl chloride in the presence of catalytic DMF, as seen in benzoyl chloride derivatization .

Q. What safety protocols are essential for handling this compound?

Handling requires chemical-resistant gloves (e.g., nitrile), full-body protective clothing, and respiratory protection if aerosolization occurs. Spills should be contained using vacuum systems or swept into sealed disposal containers. Gloves must be disposed of according to hazardous waste regulations, and hands washed thoroughly post-handling . Note that ecological toxicity data remain unavailable, necessitating strict containment to prevent environmental release .

Q. How is this compound characterized post-synthesis?

Elemental analysis (C, H, N), chloride content determination, and spectroscopic methods (IR, NMR) are standard. For example, IR spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹) and NH₂ deformation bands (~3285–3262 cm⁻¹). Molar conductivity measurements in DMSO (8–13 Ω⁻¹·cm²·mol⁻¹) confirm non-electrolytic behavior in solution .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize this compound derivatives for electronic studies?

DFT calculations using the RPBE functional (generalized gradient approximation) and DNP basis sets in Materials Studio’s DMOL³ module provide accurate electronic structure predictions. These methods account for exchange-correlation effects and enable geometry optimization without symmetry constraints, critical for studying charge distribution in metal chelates or bioactive derivatives .

Q. What spectroscopic evidence supports the coordination behavior of this compound in metal complexes?

IR spectra of Cu(II) chelates show shifts in carbonyl (CO) and NH₂ bands, indicating deprotonation and coordination. For example, CO bands at ~1600 cm⁻¹ suggest enolization, while NH₂ bands at lower wavenumbers (~3262 cm⁻¹) confirm metal-ligand bonding. Thermal gravimetric analysis (TGA) further validates hydration states and decomposition patterns .

Q. What structural modifications enhance the antimycobacterial activity of this compound derivatives?

Introducing piperazine/homopiperazine moieties (e.g., in N-(6-(4-(pyrazine-2-carbonyl)piperazinyl)pyridin-3-yl)benzamides) improves binding to Mycobacterium tuberculosis targets. IC₅₀ values (1.35–2.18 µM) correlate with electron-withdrawing substituents, as shown in docking studies with H37Ra strains. Cytotoxicity assays on HEK-293 cells confirm selectivity .

Q. How do reaction conditions influence the yield of this compound derivatives in multistep syntheses?

Slow addition of nucleophiles (e.g., piperazines) to activated acyl chlorides at 0°C minimizes side reactions. For instance, a 77% yield was achieved in a three-step synthesis of ABT-639 by controlling stoichiometry and reaction time. Purification via recrystallization or column chromatography is critical for intermediates .

Q. What analytical techniques validate the enantiomeric purity of pyrazine-2-carbonyl-linked amino acids?

Chiral GC-MS with Rtx-5MS columns (30 m × 0.25 mm) and EI ionization (70 eV) resolves enantiomers like (pyrazine-2-carbonyl)-D/L-alanine. Retention times and fragmentation patterns (m/z 110–700) are compared to standards, while ¹³C-NMR confirms stereochemistry via distinct carbonyl and α-carbon shifts .

Q. Methodological Considerations

Q. How should researchers address conflicting data in spectroscopic analyses of this compound complexes?

Discrepancies in IR band assignments (e.g., NH₂ vs. OH stretches) can be resolved by cross-referencing TGA (to identify hydrated water) and molar conductivity data. Computational simulations (DFT) of vibrational modes provide additional validation .

Q. What strategies mitigate the lack of ecological toxicity data for this compound?

Adopt precautionary measures from analogous chlorinated carbonyl compounds, such as avoiding aqueous discharge and using closed-system vacuum lines for waste collection. Biodegradation studies using OECD 301 protocols are recommended for future work .

Tables

Technique Application Key Observations Reference
IR SpectroscopyMetal-chelate coordinationCO band shifts (1700 → 1600 cm⁻¹) indicate deprotonation
DFT (RPBE/DNP)Electronic structure optimizationPredicts charge transfer in Cu(II) complexes
GC-MS (Chiral)Enantiomer separationResolves D/L-alanine derivatives (ΔRT = 0.5 min)
Molar ConductivitySolubility/ionic behaviorLow values (8–13 Ω⁻¹·cm²·mol⁻¹) confirm neutrality

Properties

IUPAC Name

pyrazine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5(9)4-3-7-1-2-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJKATOSKLUITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173592
Record name Pyrazinecarbonyl chloride
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Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19847-10-0
Record name 2-Pyrazinecarbonyl chloride
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Record name Pyrazinecarbonyl chloride
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Record name Pyrazinecarbonyl chloride
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Record name Pyrazinecarbonyl chloride
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Synthesis routes and methods I

Procedure details

Pyrazinecarboxylic acid (3.7 g, 30 mmol), benzene (25 mL) and thionyl chloride (15 mL) were added into a 100 mL round bottom flask. The reaction mixture was heated under reflux for two hours after which time benzene and excess thionyl chloride were removed by distillation. The dark red crude pyrazinoyl chloride was purified by sublimation under vacuum at a bath temperature of 50°-60° C. to give colorless crystals that weighed 3.2 g (74% yield).
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Synthesis routes and methods II

Procedure details

2-pyrazine carboxylic acid, 104.3 gm, and 105.9 gm thionyl chloride were added to 800 ml methylene chloride and 5 ml dimethylformamide. The system was heated to reflux, at which point gas evolution took place. The system was stirred at reflux until gas evolution ceased, after about 5 hours, to give the 2-pyrazine carboxylic acid chloride. The solution was cooled to room temperature and transferred to a dropping funnel for use in Step (b) without further isolation.
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Synthesis routes and methods III

Procedure details

A mixture of 68.2 g (0.55 moles) 2-pyrazine carboxylic acid and methylene chloride (about 200 ml) containing a catalytic amount of pyridine was warmed (to about 30° C.). To that mixture, 78.5 g (0.66 mole) thionyl chloride was added dropwise. The reaction mixture was refluxed for 24 hours. The methylene chloride was removed under reduced pressure and heat to give the 2-pyrazine carboxylic acid chloride which was used in step (b) without further isolation.
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Synthesis routes and methods IV

Procedure details

To a solution of pyrazine-2-carboxylic acid (1.36 g, 10.9 mmol, 1 eq.) in SOCl2 (20 mL) was added DMF (2 drops). The mixture was stirred at 60° C. for 2.0 min. The volatiles were removed in vacuo to give crude pyrazine-2-carbonyl chloride, which was used in the next step directly. TO a suspension of 2-amino-5-nitrobenzoic acid (2.00 g, 10.9 mmol, 1.0 eq.) in THF (50 mL) was added Et3N (1.09 g) and pyrazine-2-carbonyl chloride in anhydrous THF (50 mL) dropwise. The resulting mixture was stirred at room temperature for 18 h. After the reaction was completed, the volatiles were removed. The residue was suspended in H2O (10 mL) and the pH was adjusted to 5 by slow addition of 2N HCl in water. The resulting solid was collected and dried in vacuo to give 3.12 g of 5-nitro-2-(pyrazine-2-carboxamido)benzoic acid as a brown solid (99%). LCMS m/z=289.0 (M+1) (Method B) (retention time=1.24 min),
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Synthesis routes and methods V

Procedure details

A suspension of pyrazine 2-carboxylic acid (2.52 g, 20.3 mmol) in dichloromethane (30 mL) at 0° C. was treated with oxalyl chloride (1.95 mL, 22.3 mmol) followed by the addition of catalytic DMF (1 drop). The reaction mixture was allowed to warm to room temperature overnight, then concentrated in vacuo to give pyrazine 2-carbonyl chloride as a violet-colored solid.
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2.52 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Pyrazine-2-carbonyl chloride
Pyrazine-2-carbonyl chloride
Pyrazine-2-carbonyl chloride
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Pyrazine-2-carbonyl chloride
Pyrazine-2-carbonyl chloride

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